molecular formula C10H12N2O5 B12651010 2-Butyl-4,6-dinitrophenol CAS No. 4099-73-4

2-Butyl-4,6-dinitrophenol

Cat. No.: B12651010
CAS No.: 4099-73-4
M. Wt: 240.21 g/mol
InChI Key: HFEPQLBWTUGJHR-UHFFFAOYSA-N
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Description

2-Butyl-4,6-dinitrophenol is a chemical compound known for its applications in various fields, including agriculture and industry It is a member of the dinitrophenol family, characterized by the presence of two nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Butyl-4,6-dinitrophenol typically involves the nitration of butylphenol. The process begins with the sulfonation of butylphenol using sulfuric acid, followed by nitration with a mixture of sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-Butyl-4,6-dinitrophenol involves its role as an uncoupler of oxidative phosphorylation. This means that it disrupts the proton gradient across the mitochondrial membrane, leading to the dissipation of the proton-motive force. As a result, ATP synthesis is inhibited, and energy is released as heat. This mechanism is similar to other dinitrophenol compounds .

Comparison with Similar Compounds

Uniqueness: 2-Butyl-4,6-dinitrophenol is unique due to its specific butyl substitution, which imparts different chemical reactivity and biological activity compared to other dinitrophenol compounds. Its use as a polymerization inhibitor and herbicide highlights its distinct applications .

Properties

CAS No.

4099-73-4

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

2-butyl-4,6-dinitrophenol

InChI

InChI=1S/C10H12N2O5/c1-2-3-4-7-5-8(11(14)15)6-9(10(7)13)12(16)17/h5-6,13H,2-4H2,1H3

InChI Key

HFEPQLBWTUGJHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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